5-(3-Bromopropyl)-1,2,3-thiadiazole
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Overview
Description
5-(3-Bromopropyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromopropyl group at the 5-position of the thiadiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-1,2,3-thiadiazole typically involves the reaction of 1,2,3-thiadiazole with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-1,2,3-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5-(3-aminopropyl)-1,2,3-thiadiazole derivative.
Scientific Research Applications
5-(3-Bromopropyl)-1,2,3-thiadiazole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the biological activity of thiadiazole derivatives, which are known for their antimicrobial and anticancer properties.
Medicine: Thiadiazole derivatives, including this compound, are investigated for their potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-1,2,3-thiadiazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The bromopropyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-(3-Chloropropyl)-1,2,3-thiadiazole: Similar to the bromopropyl derivative but with a chlorine atom instead of bromine.
5-(3-Iodopropyl)-1,2,3-thiadiazole: Contains an iodine atom in place of bromine.
5-(3-Methylpropyl)-1,2,3-thiadiazole: Features a methyl group instead of a halogen.
Uniqueness
5-(3-Bromopropyl)-1,2,3-thiadiazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other halogen derivatives may not be as effective.
Properties
Molecular Formula |
C5H7BrN2S |
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Molecular Weight |
207.09 g/mol |
IUPAC Name |
5-(3-bromopropyl)thiadiazole |
InChI |
InChI=1S/C5H7BrN2S/c6-3-1-2-5-4-7-8-9-5/h4H,1-3H2 |
InChI Key |
CBGSNHFZOAWMLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=N1)CCCBr |
Origin of Product |
United States |
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